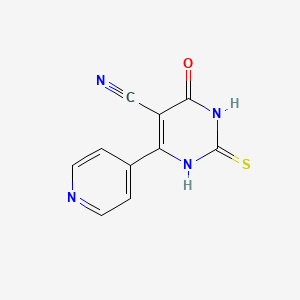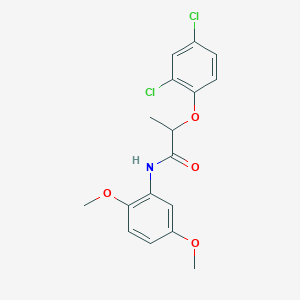
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine, also known as tacrine, is a chemical compound that is widely used in scientific research. Tacrine is a potent acetylcholinesterase inhibitor, which means that it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in a wide range of physiological processes, including memory, learning, and muscle function.
科学的研究の応用
Tacrine has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. These abnormal protein deposits lead to the loss of neurons and cognitive decline. Tacrine is believed to improve cognitive function in Alzheimer's disease patients by inhibiting acetylcholinesterase and increasing the levels of acetylcholine in the brain.
作用機序
Tacrine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Tacrine also has other mechanisms of action, including the inhibition of beta-amyloid aggregation and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
Tacrine has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to be involved in the pathogenesis of Alzheimer's disease. Tacrine has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
Tacrine has several advantages for use in lab experiments. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in the brain. Tacrine is also relatively inexpensive and easy to synthesize. However, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has several limitations. It has a short half-life and is rapidly metabolized in the liver, which can make it difficult to maintain stable levels in the body. Additionally, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to have hepatotoxic effects, which can limit its use in long-term studies.
将来の方向性
There are several future directions for research on 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors. Another area of interest is the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is interest in the development of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine derivatives that have improved pharmacokinetic properties and reduced hepatotoxicity. Finally, there is interest in the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine as a tool for studying the role of acetylcholine in other physiological processes, such as muscle function and pain perception.
合成法
Tacrine was first synthesized in 1949 by the American chemist Povl Krogsgaard-Larsen. The synthesis method involves the reaction of 2,6-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and aluminum chloride to obtain 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. The yield of this synthesis method is typically around 50%.
特性
IUPAC Name |
1-(5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-12-9-10-14-16(11-12)20(13(2)21)18-15(19(14,3)4)7-6-8-17(18)22-5/h6-8,12,14,16H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWEVXNSASAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)N(C3=C(C2(C)C)C=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)
![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)